

An In-depth Technical Guide to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-5-(hydroxymethyl)benzaldehyde
Cat. No.:	B1329251

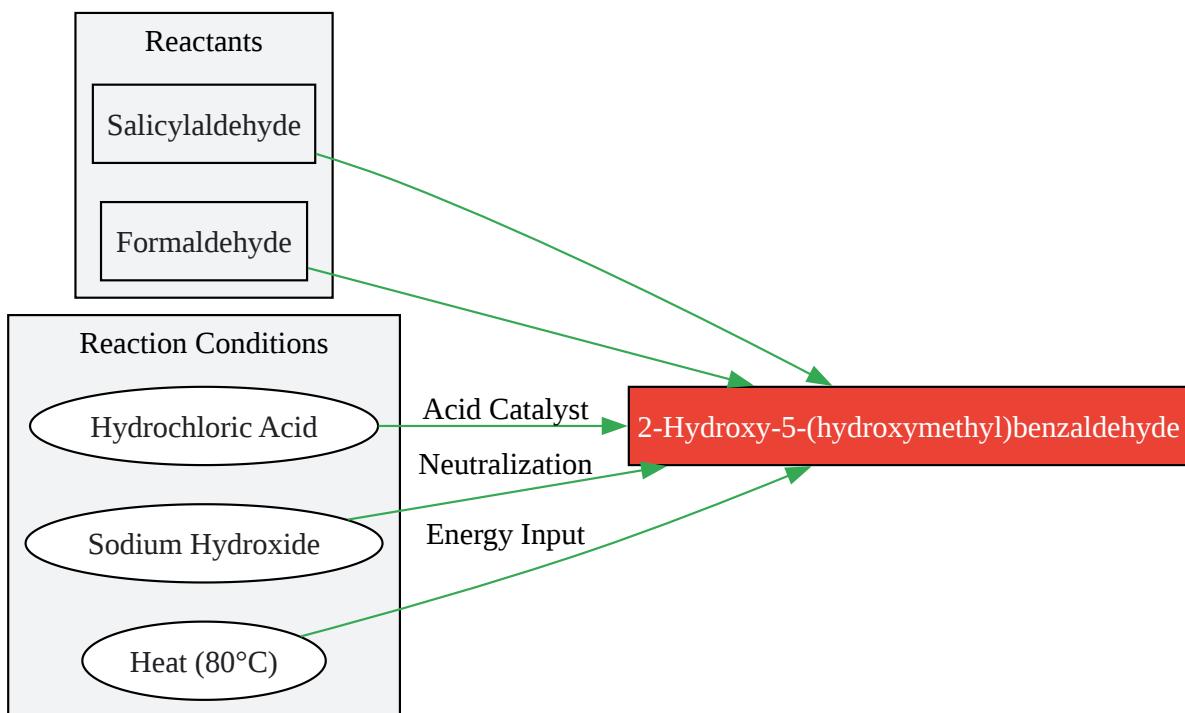
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(hydroxymethyl)benzaldehyde, also known as 5-(hydroxymethyl)salicylaldehyde, is a functionalized aromatic aldehyde. Its structure, featuring a hydroxyl group, an aldehyde group, and a hydroxymethyl group on a benzene ring, makes it a potentially versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, suggesting its utility as a building block in the development of more complex molecules, potentially including novel pharmaceutical agents. This document provides a summary of its known physical properties and available synthetic methodologies.

Core Physical Properties


The physical characteristics of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₃	[1] [2] [3] [4]
Molecular Weight	152.15 g/mol	[1] [2] [3]
CAS Number	74901-08-9	[1] [2] [3] [4]
Appearance	Solid. White to light yellow crystalline solid.	[4]
Melting Point	100-105 °C	[3]
Boiling Point	306.5 °C at 760 mmHg	N/A
Density	1.34 g/cm ³	[3]
Refractive Index	1.64	[3]
Solubility	Soluble in polar solvents such as water and alcohols.	[4]
Purity	Typically available at ≥95% to 97% purity.	[1] [2]

Synthesis Protocols

While detailed, step-by-step experimental protocols for the synthesis of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** are not extensively detailed in publicly available literature, a general synthetic approach has been described. The synthesis can be carried out from salicylaldehyde and formaldehyde.[\[5\]](#)[\[6\]](#)

General Synthetic Scheme:

[Click to download full resolution via product page](#)

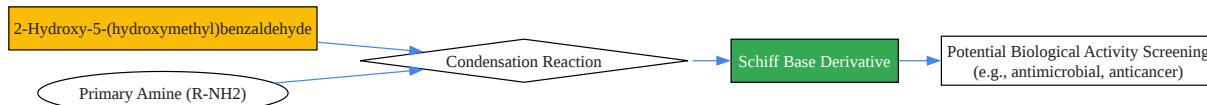
Caption: Synthesis of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**.

Methodology Outline:

- Dissolution: Salicylaldehyde is dissolved in an aqueous solution of hydrochloric acid. The acidic medium likely serves to protect the phenolic hydroxyl group from oxidation.[5][6]
- Addition of Formaldehyde: Formaldehyde is added slowly to the reaction mixture with constant stirring.[5][6]
- Heating: The mixture is heated to approximately 80°C for a short duration to facilitate the reaction.[5][6]
- Neutralization: After cooling, the reaction is neutralized with a sodium hydroxide solution.[5][6]

- Workup: The mixture is filtered to remove any unreacted formaldehyde, and the solvent is subsequently evaporated to yield the final product.[5][6]

Note: This is a generalized protocol. Optimization of reaction conditions, including concentrations, temperature, and reaction time, would be necessary to achieve high yields and purity.


Spectroscopic Data

Detailed experimental ^1H NMR, ^{13}C NMR, and IR spectra for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** are not readily available in the surveyed literature. Characterization of this compound would typically involve the following expected spectroscopic features:

- ^1H NMR: Signals corresponding to the aldehydic proton (highly deshielded, ~9.5-10.5 ppm), aromatic protons (in the aromatic region, ~6.5-8.0 ppm), the methylene protons of the hydroxymethyl group, and the hydroxyl protons.
- ^{13}C NMR: Resonances for the carbonyl carbon of the aldehyde (~190-200 ppm), aromatic carbons, and the carbon of the hydroxymethyl group.
- IR Spectroscopy: Characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the aromatic ring (C=C and C-H stretches), and the carbonyl group of the aldehyde (strong C=O stretch around 1650-1700 cm^{-1}).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in any signaling pathways. Its structural similarity to other salicylaldehyde derivatives suggests potential for biological investigation, for instance, as a precursor in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities.[2]

[Click to download full resolution via product page](#)

Caption: Potential role as a chemical intermediate in drug discovery.

The above diagram illustrates a hypothetical workflow where **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** serves as a starting material for the synthesis of Schiff base derivatives, which could then be screened for various biological activities. This represents a common strategy in medicinal chemistry for the discovery of new therapeutic agents.

Conclusion

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a chemical compound with well-defined physical properties but limited publicly available information regarding its detailed synthesis, spectral characterization, and biological function. Its molecular architecture suggests potential as a valuable intermediate in synthetic organic and medicinal chemistry. Further research is warranted to fully elucidate its reactivity, spectroscopic profile, and potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 1H NMR [m.chemicalbook.com]
- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329251#physical-properties-of-2-hydroxy-5-hydroxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com